molecular formula C21H17F4N3O2 B2799184 (4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone CAS No. 1170004-67-7

(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone

Cat. No. B2799184
M. Wt: 419.38
InChI Key: DXCFIXNURITUGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, an oxadiazole ring, a piperidine ring, and a trifluoromethylphenyl group . These groups are common in many pharmaceuticals and could potentially confer a variety of biological activities.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis of its structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions occur. Fluorinated compounds, for example, are known for their stability and resistance to reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .

Scientific Research Applications

Pharmacological Implications of 1,3,4-Oxadiazole Moiety

1,3,4-Oxadiazoles, such as the one present in the specified compound, exhibit a broad range of bioactivities. These activities include anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, and antiviral properties. The peculiar structure of the 1,3,4-oxadiazole ring facilitates effective binding with different enzymes and receptors in biological systems through numerous weak interactions, making it a focal point for the development of medicinal agents with high therapeutic potency (Verma et al., 2019).

Potential in Drug Design and Synthesis

The heterocyclic framework of 1,3,4-oxadiazoles, including its derivatives, is an area of interest for the synthesis of compounds with significant pharmacological activities. Research suggests that the integration of the 1,3,4-oxadiazole ring into drug molecules can lead to the development of new therapeutic agents, showcasing the importance of this moiety in drug design and synthesis. These compounds are recognized for their roles in addressing a variety of ailments, thereby contributing to the vast development within medicinal chemistry (Nayak & Poojary, 2019).

Role in D2-like Receptor Ligand Development

Compounds featuring arylcycloalkylamines, similar to the structure , are highlighted for their affinity towards D2-like receptors, indicating their potential use in treating neuropsychiatric disorders. The presence of arylalkyl substituents, as found in the compound of interest, can improve the potency and selectivity of synthesized agents towards these receptors, underlining the significance of such structures in the development of antipsychotic agents (Sikazwe et al., 2009).

properties

IUPAC Name

[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F4N3O2/c22-15-7-5-13(6-8-15)18-26-27-19(30-18)14-9-11-28(12-10-14)20(29)16-3-1-2-4-17(16)21(23,24)25/h1-8,14H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXCFIXNURITUGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)C(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F4N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone

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